4,4'-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) is a complex organic compound characterized by its unique structure, which includes a chlorobenzene ring and two morpholine groups connected via sulfonyl linkages
Preparation Methods
The synthesis of 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzene-1,3-diol with sulfonyl chloride to form the disulfonyl intermediate. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The morpholine rings may also contribute to the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 4,4’-[(4-Chlorobenzene-1,3-diyl)disulfonyl]bis(2,6-dimethylmorpholine) include:
4,4’-[(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol)]: This compound has a cyclohexane ring and bromophenol groups, differing in structure and reactivity.
4,4’-[(Perfluoropropane-2,2-diyl)bis(4,1-phenylene)]bis(2,3,5,6-tetrafluoropyridine): Features perfluorinated groups and pyridine rings, offering different chemical properties
Properties
IUPAC Name |
4-[4-chloro-3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O6S2/c1-12-8-20(9-13(2)26-12)28(22,23)16-5-6-17(19)18(7-16)29(24,25)21-10-14(3)27-15(4)11-21/h5-7,12-15H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIKTBEIFAWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.